2-Tert-butyl-6-chloropyridine-4-carboxylic acid
Overview
Description
“2-Tert-butyl-6-chloropyridine-4-carboxylic acid”, also known as TBCA, is a chemical compound with potential applications in various fields of research. It has a molecular weight of 213.66 and its IUPAC name is 2-tert-butyl-6-chloroisonicotinic acid .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction . The first step involves the use of dmap and tetrahydrofuran at 25 °C for 12 hours . The second step involves the use of tris-(dibenzylideneacetone)dipalladium, 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene, and sodium t-butanolate in toluene at 85 °C in an inert atmosphere for 24 hours . The final step involves the use of potassium hydroxide in water and ethanol at 90 °C for 48 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12ClNO2/c1-10(2,3)7-4-6(9(13)14)5-8(11)12-7/h4-5H,1-3H3,(H,13,14) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Chemical Synthesis and Material Science
Carboxylic acids and their derivatives play a critical role in chemical synthesis and material science, serving as precursors or intermediates in the synthesis of various compounds. For instance, tert-butyl carboxylic acids have been utilized in the synthesis of bioactive compounds, indicating their potential in the development of pharmaceuticals and agrochemicals. The review by Dembitsky highlights the importance of neo fatty acids and neo alkanes, including derivatives with tertiary butyl groups, in creating antioxidants, anticancer, and antimicrobial agents, demonstrating their broad application in cosmetic, agronomic, and pharmaceutical industries (Dembitsky, 2006).
Biological Activities
Carboxylic acids containing tertiary butyl groups are explored for their biological activities. These compounds are investigated for their antioxidant properties and potential therapeutic applications. The study on synthetic phenolic antioxidants reviews the environmental occurrence, human exposure, and toxicity of such compounds, underlining the importance of understanding their biological effects and safety profiles (Liu & Mabury, 2020).
Environmental Impact and Biocatalyst Inhibition
The environmental impact of carboxylic acids, including their role as biocatalyst inhibitors, is a significant area of research. The review by Jarboe et al. focuses on the inhibition effects of carboxylic acids on microbes, which is crucial for the production of biorenewable chemicals. Understanding these inhibitory mechanisms can guide the engineering of more robust microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2-tert-butyl-6-chloropyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-10(2,3)7-4-6(9(13)14)5-8(11)12-7/h4-5H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSUWIKTBQSUJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CC(=C1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1170999-92-4 | |
Record name | 2-tert-butyl-6-chloropyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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